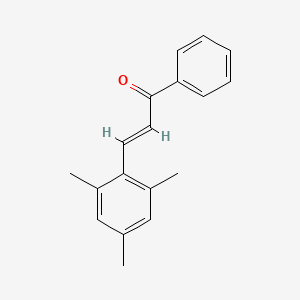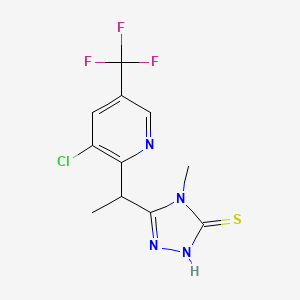
5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various scientific fields. Its unique molecular structure contributes to its diverse chemical behaviors and interactions, making it a subject of interest in advanced research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. It often starts with the formation of the pyridine derivative through halogenation and the introduction of the trifluoromethyl group. Subsequent steps may involve coupling reactions to attach the triazole and thiol groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow chemistry to optimize yield and efficiency. Advanced catalytic processes and precise reaction monitoring are essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: : Reduction reactions, using agents like sodium borohydride, can modify specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, allowing for the introduction or replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, molecular oxygen.
Reducing agents: : Sodium borohydride.
Substitution reagents: : Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products vary based on the reaction type. For instance, oxidation might yield sulfoxides or sulfones, while reduction might lead to alcohols or amines.
Scientific Research Applications
Chemistry
Studying reaction mechanisms and developing new synthetic methodologies.
Biology
Investigating its interaction with biological molecules and potential therapeutic properties.
Medicine
Exploring its role as a potential pharmaceutical agent due to its unique chemical properties.
Industry
Utilizing it in material science for developing new materials with desired chemical and physical properties.
Mechanism of Action
This compound interacts with biological molecules primarily through its functional groups, which can form hydrogen bonds, van der Waals forces, and ionic interactions. It may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 5-(1-(3-Chloro-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol, the presence of the trifluoromethyl group in 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol enhances its lipophilicity and metabolic stability, making it more potent and effective in certain applications.
Similar Compounds
5-(1-(3-Chloro-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol
5-(1-(3-Trifluoromethyl-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol
4-Methyl-5-(1-(3-Chloro-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol
There you have it—a deep dive into this compound. Any thoughts?
Properties
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4S/c1-5(9-17-18-10(20)19(9)2)8-7(12)3-6(4-16-8)11(13,14)15/h3-5H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHUNBSVMNNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
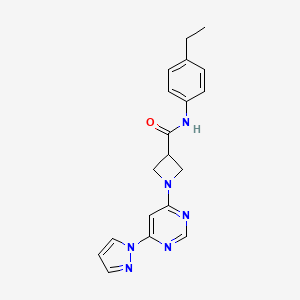
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757595.png)
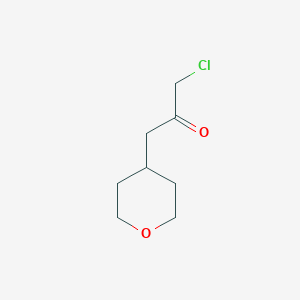
![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)
![N-[4-bromo-2-(3-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2757604.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2757605.png)
![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2757607.png)
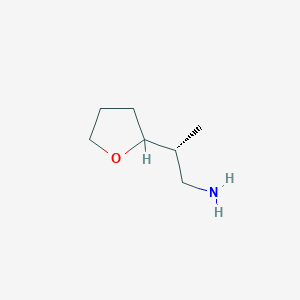
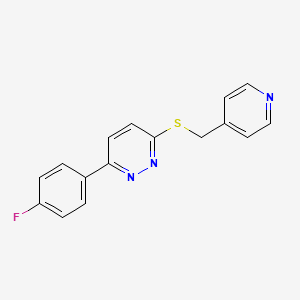
![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)
![2,4-dichloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2757611.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2757614.png)
